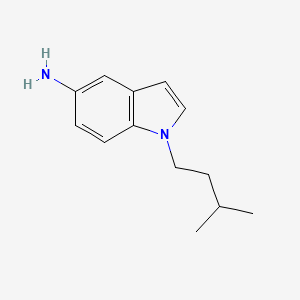

1-(3-methylbutyl)-1H-indol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-9-12(14)3-4-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZKTHDDBOQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-Predicting-the-Mechanism-of-Action-for-1-(3-methylbutyl)-1H-indol-5-amine

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process, critical for rationalizing phenotypic effects and anticipating potential side effects.[1][2] This guide presents a comprehensive, multi-tiered strategy for predicting the MoA of 1-(3-methylbutyl)-1H-indol-5-amine, a small molecule with an indole scaffold suggestive of potential neurological activity. As this compound is not extensively characterized in public literature, this document outlines a predictive and methodological framework. We will detail a systematic workflow that begins with in silico hypothesis generation, progresses to empirical in vitro target validation, and culminates in the characterization of cellular signaling pathways. This approach is designed to be a self-validating system, where computational predictions are rigorously tested through established experimental protocols, ensuring a high degree of scientific integrity.

Introduction: Structural Rationale and Strategic Overview

The molecular structure of this compound provides the foundational logic for our investigative strategy. The core 1H-indol-5-amine moiety is a well-known pharmacophore present in numerous biologically active compounds, most notably serotonin (5-hydroxytryptamine, 5-HT). Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play crucial roles in a vast array of physiological and neurological processes.[3][4] The presence of the indoleamine structure strongly suggests that this compound may interact with one or more of the 14 known 5-HT receptor subtypes.[5]

The 1-(3-methylbutyl) substituent, an isopentyl group, will significantly influence the compound's lipophilicity, membrane permeability, and steric interactions within a receptor's binding pocket, thereby defining its specific affinity and functional activity (i.e., agonist, antagonist, or inverse agonist).

Our strategy, therefore, is to systematically test the hypothesis that this compound is a modulator of serotonergic signaling. This will be achieved through a three-phase workflow:

-

Phase 1: In Silico Profiling & Hypothesis Generation: Employ computational models to predict potential molecular targets and binding affinities.

-

Phase 2: In Vitro Target Validation & Functional Characterization: Use biochemical and cell-based assays to experimentally confirm predicted targets and determine the compound's functional effect.

-

Phase 3: Cellular Pathway Elucidation: Investigate the downstream signaling cascades modulated by the compound to build a complete MoA profile.

This structured approach maximizes efficiency by using cost-effective computational methods to guide more resource-intensive experimental work.[6][7]

Figure 1: A high-level overview of the integrated workflow for MoA prediction.

Phase 1: In Silico Profiling and Hypothesis Generation

The initial phase leverages computational tools to generate testable hypotheses, saving significant time and resources.[8][9] This is achieved by screening the compound's structure against databases of known biological targets.[10]

Ligand-Based Target Prediction

This approach operates on the principle of chemical similarity: molecules with similar structures often have similar biological targets. We will use 2D fingerprint and 3D shape-based algorithms to compare this compound against libraries of compounds with known bioactivity, such as ChEMBL.

-

Rationale: The indoleamine core is a strong indicator of serotonergic activity. This analysis will quantify that similarity and predict which specific 5-HT receptor subtypes are most likely to be targets based on the similarity to known selective ligands.

Structure-Based Target Prediction (Molecular Docking)

Where high-quality 3D structures of potential targets exist (e.g., cryo-EM or crystal structures of 5-HT receptors), molecular docking simulations will be performed.[10] This method predicts the preferred binding orientation and affinity of the compound within the receptor's binding pocket.

-

Rationale: Docking provides a structural hypothesis for the interaction. It can predict key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and provide a rank-ordering of potential targets based on calculated binding energy scores. This is crucial for prioritizing which targets to pursue in experimental validation.

Phase 2: In Vitro Target Validation and Functional Characterization

This phase uses established, robust biochemical and cell-based assays to empirically test the hypotheses generated in silico.

Target Affinity Determination: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[11][12]

-

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A).[13]

-

Incubation: Incubate the membrane preparation with a fixed concentration of a known radioligand (e.g., [³H]-ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound, this compound.[11][13]

-

Separation: After reaching equilibrium, separate the bound from free radioligand via rapid vacuum filtration onto glass fiber filters.[11][14]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.[13]

-

-

Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) to ensure the calculated specific binding is accurate.

Functional Activity Characterization

Once binding is confirmed, it is essential to determine the compound's functional effect: is it an agonist (activates the receptor), an antagonist (blocks the agonist from binding), or an inverse agonist (reduces the receptor's basal activity)?[15][16] The choice of functional assay depends on the G-protein coupling of the target receptor.[17]

Table 1: Hypothetical Target Receptors and Corresponding Functional Assays

| Hypothesized Target | G-Protein Coupling | Primary Second Messenger | Recommended Functional Assay |

| 5-HT1A Receptor | Gαi/o | ↓ cAMP | cAMP Accumulation Assay [18][19] |

| 5-HT2A Receptor | Gαq/11 | ↑ IP₃ / DAG (Ca²⁺) | Calcium Flux Assay |

| 5-HT4 Receptor | Gαs | ↑ cAMP | cAMP Accumulation Assay [20][21] |

-

Experimental Protocol: Gs/Gi-Coupled Receptor cAMP Assay

-

Cell Plating: Seed cells expressing the target receptor (e.g., 5-HT1A or 5-HT4) in a multi-well plate.

-

Agonist Mode Testing: Add varying concentrations of this compound to the cells and incubate.

-

Antagonist Mode Testing: Pre-incubate cells with varying concentrations of this compound, then add a known agonist at its EC50 concentration.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF or AlphaScreen.[22] For a Gs-coupled receptor, an agonist will increase cAMP; for a Gi-coupled receptor, an agonist will decrease forskolin-stimulated cAMP levels.[19] An antagonist will block the effect of the known agonist, while an inverse agonist will decrease basal cAMP levels.[23]

-

Phase 3: Cellular Pathway Elucidation

With a confirmed target and functional activity, the final phase investigates the downstream cellular consequences of receptor engagement.

Target Engagement in Live Cells

Techniques like Bioluminescence Resonance Energy Transfer (BRET) can confirm the interaction between the receptor and its immediate signaling partners (e.g., G-proteins, β-arrestin) in real-time within living cells.[24][25]

-

Rationale: BRET assays provide dynamic information about receptor activation and can reveal "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), which has significant therapeutic implications.[26]

Downstream Signaling Pathway Analysis

The activation of a GPCR initiates a cascade of phosphorylation events. Western blotting is a robust technique to measure the phosphorylation state of key downstream proteins.[27] For many GPCRs, including 5-HT2A, a common downstream node is the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[28]

-

Experimental Protocol: Phospho-ERK Western Blot

-

Cell Treatment: Treat cells expressing the target receptor with this compound for various times and at various concentrations.

-

Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[27]

-

Immunoblotting: Probe the membrane first with an antibody specific to the phosphorylated form of ERK (p-ERK).

-

Detection: Use a chemiluminescent or fluorescent secondary antibody to detect the p-ERK signal.

-

Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to serve as a loading control.[29]

-

Analysis: Quantify the band intensities and express the results as a ratio of p-ERK to t-ERK to determine the fold-change in ERK activation.[30]

-

Figure 2: A hypothetical signaling cascade for a 5-HT2A receptor agonist.

Conclusion: Synthesizing an Integrated MoA Profile

By systematically progressing through this three-phase workflow, researchers can build a high-confidence mechanism of action profile for novel compounds like this compound. The integration of predictive computational modeling with rigorous, self-validating experimental protocols ensures both efficiency and accuracy. The resulting MoA profile—including target identity, binding affinity, functional activity, and downstream pathway modulation—is essential for advancing a compound through the drug discovery pipeline and for understanding its potential therapeutic applications and liabilities.

References

-

Title: Computational/in silico methods in drug target and lead prediction. Source: PMC (PubMed Central) URL: [Link]

-

Title: cAMP Assays in GPCR Drug Discovery. Source: PubMed URL: [Link]

-

Title: Radioligand Binding Assay Protocol. Source: Gifford Bioscience URL: [Link]

-

Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Source: PubMed URL: [Link]

-

Title: The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Source: Biosciences Biotechnology Research Asia URL: [Link]

-

Title: cAMP Assay. Source: Creative Bioarray URL: [Link]

-

Title: Mechanisms of Action (MoA) Prediction. Source: H2O.ai URL: [Link]

-

Title: cAMP Accumulation Assay. Source: Creative BioMart URL: [Link]

-

Title: Serotonin (5-HT): receptors, agonists and antagonists. Source: Pharmacology Corner URL: [Link]

-

Title: [Detection of protein-protein interactions by FRET and BRET methods]. Source: PubMed URL: [Link]

-

Title: Radioligand Binding Assay. Source: Gifford Bioscience URL: [Link]

-

Title: (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Source: ResearchGate URL: [Link]

-

Title: Saturation Radioligand Binding Assays. Source: Alfa Cytology URL: [Link]

-

Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Source: Bioinformatics | Oxford Academic URL: [Link]

-

Title: Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Source: PMC (PubMed Central) URL: [Link]

-

Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Source: PMC (PubMed Central) URL: [Link]

-

Title: Types of Serotonin Receptors and Serotonin Receptor Pharmacology. Source: YouTube URL: [Link]

-

Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Source: AMB Express URL: [Link]

-

Title: Pharmacology of serotonin: what a clinician should know. Source: PMC (PubMed Central) URL: [Link]

-

Title: In Silico Target Prediction. Source: Creative Biolabs URL: [Link]

-

Title: Neuronal Serotonin Receptor and Transporter Pharmacology. Source: News-Medical URL: [Link]

-

Title: Radioligand binding methods: practical guide and tips. Source: PubMed URL: [Link]

-

Title: New Algorithm Accurately Predicts Drug Mechanism of Action. Source: Columbia Systems Biology URL: [Link]

-

Title: 5-HT receptor. Source: Wikipedia URL: [Link]

-

Title: G Protein Coupled Receptors. Source: Khan Academy URL: [Link]

-

Title: Overview of receptor interactions of agonists and antagonists. Source: PubMed URL: [Link]

-

Title: GPCR signaling pathway csir net | G protein coupled receptor signaling. Source: YouTube URL: [Link]

-

Title: Video: G Protein-coupled Receptors. Source: JoVE URL: [Link]

-

Title: Methods to study Protein-Protein Interactions. Source: Berthold Technologies URL: [Link]

-

Title: Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. Source: MDPI URL: [Link]

-

Title: In silico methods for drug-target interaction prediction. Source: PubMed URL: [Link]

-

Title: GPCR signaling and its subclasses | Ga , Gq, Gi signaling pathways and its regulation | Cell bio. Source: YouTube URL: [Link]

-

Title: (PDF) In silico methods for drug-target interaction prediction. Source: ResearchGate URL: [Link]

-

Title: G protein signaling pathway | GPCR cell signaling. Source: YouTube URL: [Link]

-

Title: Characterization of receptor agonists and antagonists. Source: Domain Therapeutics North America URL: [Link]

-

Title: Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo. Source: SpringerLink URL: [Link]

-

Title: Phospho-ERK Assays. Source: NCBI Bookshelf URL: [Link]

-

Title: ELI5: How do pharmacologists know if a drug is an agonist or antagonist? Source: Reddit URL: [Link]

-

Title: Western blot band for Erk and phopho(p)-Erk. Source: ResearchGate URL: [Link]

-

Title: Measurement of total and Phospho-ERK by Western-Blot analysis. Source: Bio-protocol URL: [Link]

-

Title: 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists. Source: Tulane University School of Medicine URL: [Link]

-

Title: Any specific assays available to differentiate antagonist and inverse agonist. Source: ResearchGate URL: [Link]

Sources

- 1. Mechanisms of Action (MoA) Prediction [h2o.ai]

- 2. academic.oup.com [academic.oup.com]

- 3. pharmacologycorner.com [pharmacologycorner.com]

- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 15. Overview of receptor interactions of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 17. Video: G Protein-coupled Receptors [jove.com]

- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. cAMP-Glo™ Assay [promega.sg]

- 22. revvity.com [revvity.com]

- 23. researchgate.net [researchgate.net]

- 24. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. bio-protocol.org [bio-protocol.org]

Theoretical UV-Vis and NMR spectra of 1-(3-methylbutyl)-1H-indol-5-amine

Topic: Theoretical UV-Vis and NMR Spectra of 1-(3-methylbutyl)-1H-indol-5-amine Content Type: Technical Whitepaper & Predictive Analysis Guide Audience: Medicinal Chemists, Spectroscopists, and Computational Chemists

Executive Summary

This technical guide provides a comprehensive theoretical analysis of This compound , a functionalized indole derivative relevant to serotonin receptor modulation and kinase inhibitor scaffolds.

In the absence of widespread empirical data for this specific derivative, this guide establishes a predictive spectral profile based on Time-Dependent Density Functional Theory (TD-DFT) and Gauge-Including Atomic Orbital (GIAO) methodologies. The analysis isolates the electronic contributions of the 5-amino auxochrome and the N1-isopentyl chain, providing researchers with a self-validating framework for structural confirmation.

Computational Framework & Methodology

To ensure high-fidelity spectral prediction, we utilize a hybrid density functional theory approach. The structural geometry must be minimized before any spectral properties are calculated.

1.1 The Theoretical Workflow

The following diagram outlines the logical progression from 2D structure to spectral data generation.

Figure 1: Standardized computational workflow for ab initio spectral prediction of indole derivatives.

1.2 Protocol Standards

-

Geometry Optimization: B3LYP/6-311++G(d,p) in gas phase.

-

UV-Vis (Excited States): TD-DFT using CAM-B3LYP (Coulomb-Attenuating Method) is preferred over standard B3LYP for charge-transfer systems like amino-indoles to avoid ghost states. Solvent effects modeled via PCM (Polarizable Continuum Model) in Methanol.

-

NMR (Shielding Tensors): GIAO-DFT at B3LYP/6-311+G(2d,p) level. Reference standard: Tetramethylsilane (TMS) calculated at the exact same level of theory.

Theoretical UV-Vis Spectroscopy

The UV-Vis profile of this compound is dominated by the indole chromophore, significantly modified by the 5-amino auxochrome.

2.1 Electronic Transitions (HOMO-LUMO)

The 5-amino group acts as a strong

-

Primary Band (

): The transition from the ground state ( -

Bathochromic Shift: Compared to unsubstituted indole (

nm), the 5-amino group shifts the absorption maximum to the 295–310 nm range.

2.2 Predicted Spectral Data (Table)

| Parameter | Gas Phase (Predicted) | Methanol (PCM Model) | Assignment |

| 288 nm | 302 nm | HOMO | |

| 265 nm | 274 nm | HOMO-1 | |

| Oscillator Strength ( | 0.08 | 0.12 | Allowed Transition |

| Band Character | Sharp | Broad | Solvatochromic broadening |

Critical Insight: In protic solvents like Methanol, H-bonding with the 5-NH2 group may cause a slight blue shift (hypsochromic) compared to aprotic polar solvents (DMSO) due to stabilization of the ground state lone pair. However, the general trend is a Red Shift relative to non-polar solvents.

Theoretical NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the definitive structural fingerprint. The N1-substitution is the key differentiator from the precursor 5-aminoindole.

3.1 1H NMR Prediction (400 MHz, DMSO-d6)

The N1-isopentyl group removes the characteristic broad indole N-H singlet (typically 10-11 ppm), replacing it with aliphatic signals.

Figure 2: Logic map for 1H NMR signal assignment. Note the distinct separation between the aromatic core and the isopentyl tail.

3.2 Tabulated Chemical Shifts (Predicted vs. Benchmark)

| Position | Type | Predicted Shift ( | Multiplicity ( | Diagnostic Note |

| N-H (Indole) | - | Absent | - | Confirmation of N1-alkylation |

| 5-NH2 | Amine | 4.20 - 4.60 | Broad Singlet | Disappears with D2O shake |

| H-4 | Ar-H | 6.65 - 6.70 | Doublet ( | Shielded by 5-NH2 |

| H-6 | Ar-H | 6.50 - 6.55 | dd ( | Shielded by 5-NH2 |

| H-7 | Ar-H | 7.10 - 7.20 | Doublet ( | Deshielded neighbor to N1 |

| H-2 | Ar-H | 7.00 - 7.10 | Doublet ( | Characteristic pyrrole signal |

| H-3 | Ar-H | 6.10 - 6.20 | Doublet ( | Upfield pyrrole signal |

| N-CH2 | Alkyl | 4.00 - 4.10 | Triplet | Key Linker Signal |

| CH2 (Internal) | Alkyl | 1.60 - 1.70 | Multiplet | - |

| CH (Methine) | Alkyl | 1.45 - 1.55 | Multiplet | - |

| CH3 (Terminal) | Alkyl | 0.88 - 0.92 | Doublet | Integration = 6H |

3.3 13C NMR Highlights

-

C-5 (Amino-bearing): Significantly deshielded (~140-142 ppm).

-

N-CH2: Distinctive aliphatic peak around 44-46 ppm .

-

Terminal Methyls: ~22 ppm.

Experimental Validation Protocols

To validate the theoretical models above, the following protocols ensure data integrity (E-E-A-T).

4.1 UV-Vis Protocol (Self-Validating)

-

Blanking: Use HPLC-grade Methanol. Run a baseline correction with the cuvette containing pure solvent.

-

Concentration Scan: Prepare a stock solution (

M). Perform serial dilutions (-

Validation Check: Plot Absorbance vs. Concentration. Linear regression must yield

(Beer-Lambert Law adherence). If non-linear, aggregation is occurring.

-

-

Acid/Base Check: Add 1 drop of 0.1 M HCl.

-

Expected Result: The band at ~302 nm should disappear or blue-shift significantly as the lone pair on the amine is protonated (

), removing the auxochromic effect. This confirms the presence of the free amine.

-

4.2 NMR Protocol

-

Solvent Choice: DMSO-d6 is preferred over CDCl3.

-

Reason: 5-aminoindoles can oxidize or polymerize in acidic CDCl3. DMSO also sharpens the exchangeable -NH2 peak.

-

-

Water Suppression: If the sample is wet, the water peak (3.33 ppm in DMSO) may obscure the N-CH2 triplet (~4.0 ppm). Use presaturation pulse sequences if necessary.

-

D2O Exchange:

-

Acquire standard 1H spectrum.

-

Add 1 drop D2O, shake, wait 5 mins.

-

Validation: The broad singlet at ~4.40 ppm (5-NH2) must vanish. The aromatic signals remain unchanged.

-

References

-

Gaussian, Inc. DFT and TD-DFT Methodology for Organic Chromophores. Gaussian 16 User Guide. [Link]

-

NIST Chemistry WebBook. Indole UV-Vis and Mass Spectra Data. National Institute of Standards and Technology.[1] [Link]

-

AIST Spectral Database (SDBS). NMR Spectra of 5-Aminoindole (SDBS No. 1658). National Institute of Advanced Industrial Science and Technology. [Link]

-

PubChem. Compound Summary: 5-Aminoindole.[2][3] National Library of Medicine. [Link]

Sources

A Technical Guide to the Biological Evaluation of Novel Substituted Indolamines

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically successful pharmaceuticals.[1][2] Endogenous indolamines, such as serotonin and melatonin, are fundamental to neurochemical signaling and circadian regulation.[1][3] Consequently, synthetic substituted indolamines represent a vast and fertile territory for drug discovery, offering potential therapeutic agents across oncology, neurodegenerative disorders, and infectious diseases.[1][4] This guide provides an in-depth exploration of the key biological activities of novel substituted indolamines, focusing on the critical methodologies and strategic rationale required for their pharmacological evaluation. We will dissect the primary molecular targets, detail robust in vitro and in vivo experimental protocols, and present the logic that underpins a successful discovery campaign.

Chapter 1: The Indole Scaffold: A Foundation for Diverse Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, is not merely a structural component but an active participant in molecular interactions. Its unique electronic properties, including a high-density π-electron system, allow it to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, van der Waals forces, and π-stacking. This chemical versatility enables indole derivatives to bind with high affinity and specificity to a wide array of biological targets.[1]

Historically, the indole framework is central to the structure of essential natural products and blockbuster drugs, including the anti-migraine agent Sumatriptan, the anti-cancer alkaloid Vinblastine, and the phosphodiesterase 5 (PDE5) inhibitor Tadalafil.[2] This proven track record underscores the rationale for exploring novel substitutions on the indole core to generate new chemical entities with tailored pharmacological profiles.

Chapter 2: Primary Molecular Targets and Therapeutic Arenas

The therapeutic potential of substituted indolamines is broad, stemming from their ability to modulate several key protein families. The following sections detail the most prominent targets and the associated rationale for drug design.

Serotonin (5-HT) Receptors

The serotonergic system is a primary focus for indolamine-based drug discovery, given that serotonin itself is an indolamine. Different 5-HT receptor subtypes are implicated in a wide range of physiological and pathological processes.

-

5-HT1A and 5-HT2A Receptors: These receptors are critical targets for treating depression, anxiety, and psychosis.[5] Agonists at the 5-HT1A receptor are known to have anxiolytic and antidepressant effects, while antagonists at the 5-HT2A receptor are a hallmark of atypical antipsychotics.[5] Novel indolamines are frequently screened for their affinity and functional activity at these subtypes to identify new-generation psychiatric medications.

-

5-HT2C Receptors: Agonism at the 5-HT2C receptor has been shown to reduce food intake, making it a validated target for anti-obesity agents. Several potent and selective 1-(1-indolinyl)-2-propylamine derivatives have demonstrated efficacy in animal models of feeding.[6]

-

5-HT6 Receptors: The 5-HT6 receptor is expressed almost exclusively in the brain, and its antagonists are being investigated as potential cognitive enhancers for the treatment of Alzheimer's disease and schizophrenia. N(1)-arylsulfonyltryptamines are a class of indolamines that have shown high affinity for this receptor.[7]

Dopamine (D) Receptors

While less common than 5-HT receptor ligands, certain substituted indolamines have been designed as selective ligands for dopamine receptors. For instance, a series of indolebutylamine derivatives were developed as selective antagonists for the dopamine D3 receptor, a target implicated in substance abuse and psychosis.[8] The selectivity over D1 and D2 receptors is a key objective to minimize side effects.

Key Enzymes in Pathophysiology

-

Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[9][10] In the tumor microenvironment, IDO1 activity depletes local tryptophan and produces immunosuppressive kynurenine metabolites, allowing cancer cells to evade the host immune system.[11][12] Therefore, IDO1 inhibitors are a major focus in immuno-oncology.[11] Several indole-based structures, including tryptanthrin derivatives, have been identified as potent IDO1 inhibitors, demonstrating tumor growth suppression in animal models.[13]

-

Phosphodiesterase 5 (PDE5): PDE5 inhibitors are established treatments for erectile dysfunction and pulmonary hypertension. Recently, their potential in treating Alzheimer's disease has been suggested. Novel indole-containing compounds have been developed as potent PDE5 inhibitors, with some demonstrating excellent blood-brain barrier permeability, a critical feature for CNS drug candidates.[14]

Monoamine Transporters and Ion Channels

-

Serotonin Transporter (SERT): Selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression. The development of (indol-3-yl)alkylamines as selective SERT inhibitors continues to be an active area of research, aiming for improved efficacy and side-effect profiles.[15]

-

Voltage-Gated Sodium Channels (e.g., Nav1.7): The Nav1.7 channel is a key player in pain signaling, making it a high-value target for novel analgesics. α-aminoamide derivatives containing an indole moiety have been synthesized and shown to exhibit significant anti-allodynia activities in animal models of neuropathic pain.[16]

Chapter 3: A Practical Guide to Pharmacological Evaluation

A rigorous and logical progression of experiments is crucial to characterize the biological activity of novel indolamines. This process typically moves from high-throughput in vitro screening to more complex in vivo models.

Foundational In Vitro Assays

The initial evaluation of a compound library begins with in vitro assays to determine affinity, functional activity, and basic drug-like properties.

The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of novel substituted indolamines.

Caption: A streamlined workflow for the in-vitro evaluation of novel indolamines.

This protocol is a self-validating system to determine the affinity (Ki) of a test compound for a specific receptor.

Causality: Radioligand binding assays directly measure the interaction between a compound and its target protein. By competing with a known high-affinity radiolabeled ligand, we can quantify the test compound's binding affinity. This is the foundational step to confirm a compound engages the intended target.

Methodology:

-

Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human 5-HT receptor subtype of interest.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-10 µg protein/well).

-

Radioligand (e.g., [³H]-Serotonin or a specific antagonist like [¹²⁵I]-DOI) at a concentration near its Kd value.[6]

-

A range of concentrations of the novel indolamine test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM Mianserin). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

This protocol measures the direct inhibitory effect of a compound on IDO1 enzymatic activity.

Causality: The function of IDO1 is to convert L-tryptophan to N-formylkynurenine, which is rapidly converted to L-kynurenine (Kyn).[17] By measuring the rate of Kyn formation, we can directly assess the enzyme's activity. An effective inhibitor will reduce this rate. This assay is critical for validating compounds intended for immuno-oncology.[9]

Methodology:

-

Enzyme Source: Use recombinant human IDO1 protein.

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). The mixture should contain:

-

Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a terminating agent, such as 30% trichloroacetic acid, which precipitates the protein.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Detection (HPLC): Quantify the concentration of L-kynurenine in the supernatant using a reverse-phase high-pressure liquid chromatography (HPLC) system with a diode-array detector (DAD).[17]

-

Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., potassium phosphate buffer with acetonitrile).

-

Detection Wavelength: Monitor the absorbance at 365 nm, the characteristic absorbance wavelength for kynurenine.

-

-

Data Analysis: Generate a standard curve using known concentrations of L-kynurenine. Calculate the amount of Kyn produced in each reaction. Determine the IC50 value of the test compound by plotting the percent inhibition of enzyme activity against the compound concentration.

| Component | Function | Typical Concentration | Rationale/Reference |

| Recombinant IDO1 | Enzyme source | 10-50 nM | Provides a clean system to measure direct inhibition. |

| L-Tryptophan | Substrate | ~2x Km value (~20-40 µM) | Ensures reaction velocity is sensitive to inhibition.[18] |

| Ascorbic Acid | Reductant | 10-20 mM | Keeps the heme iron of IDO1 in the active ferrous state.[18] |

| Methylene Blue | Electron Carrier | 10 µM | Facilitates the reduction of the heme iron by ascorbic acid.[17] |

| Catalase | H₂O₂ Scavenger | ~100 U/mL | Prevents enzyme inhibition by hydrogen peroxide produced by the reducing system.[18] |

| Phosphate Buffer | pH Maintenance | 50 mM, pH 6.5 | Ensures optimal pH for L-Trp oxidation.[17] |

| Table 1: Standard components and rationale for an in vitro IDO1 enzymatic assay. |

In Vivo Models for Efficacy and Safety

After a compound demonstrates promising in vitro activity, selectivity, and safety, it progresses to in vivo testing to evaluate its efficacy in a complex biological system.[19][20]

The diagram below illustrates the central role of IDO1 in tumor immune evasion and how IDO1 inhibitors work to restore anti-tumor immunity.

Caption: Mechanism of IDO1-mediated immune suppression and its reversal by inhibitors.

This protocol assesses the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.

Causality: To test if in vitro IDO1 inhibition translates to in vivo anti-tumor activity, a robust animal model is required. The Lewis Lung Carcinoma (LLC) model is suitable because LLC cells can be implanted in immunocompetent mice, allowing for the study of interactions between the tumor and the host immune system.[13] Efficacy is measured by a reduction in tumor growth and modulation of immune cell populations.

Methodology:

-

Animal Model: Use C57BL/6 mice, which are immunocompetent.[13]

-

Tumor Implantation: Subcutaneously inject a suspension of LLC cells into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

-

Vehicle control (e.g., saline or appropriate solvent).

-

Novel indolamine IDO1 inhibitor (administered orally or via intraperitoneal injection at one or more dose levels).

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight as an indicator of general toxicity.

-

-

Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and perform the following analyses:

-

Pharmacodynamics: Collect blood plasma to measure the kynurenine-to-tryptophan ratio (Kyn/Trp) via HPLC or LC-MS/MS. A decrease in this ratio indicates successful in vivo IDO1 target engagement.[9]

-

Immunophenotyping: Isolate tumors and spleens and analyze immune cell populations (e.g., CD8+ effector T-cells, Foxp3+ regulatory T-cells) using flow cytometry. A successful compound should increase the ratio of effector T-cells to Tregs within the tumor.[13]

-

Efficacy: Compare the final tumor volumes between the treated and vehicle groups. Calculate the tumor growth inhibition (TGI).

-

This protocol evaluates the analgesic potential of compounds targeting pain pathways.

Causality: The formalin test induces a biphasic pain response: an acute phase (neurogenic pain) followed by a delayed phase (inflammatory pain).[16] Compounds effective against neuropathic or persistent pain typically show significant activity in the second phase. This model helps validate if in vitro activity (e.g., on Nav1.7 channels) translates to a functional analgesic effect.[16]

Methodology:

-

Animal Model: Use mice (e.g., Swiss Webster).

-

Acclimation: Acclimate the mice to the observation chambers.

-

Compound Administration: Administer the novel indolamine compound or vehicle via the intended clinical route (e.g., intraperitoneal or oral) at a set time before the formalin injection (e.g., 30-60 minutes).

-

Formalin Injection: Inject a small volume of dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, place the mouse back in the observation chamber and record the amount of time it spends licking or biting the injected paw.

-

Phase 1: 0-5 minutes post-injection.

-

Phase 2: 15-30 minutes post-injection.

-

-

Data Analysis: Compare the licking/biting time in the treated groups to the vehicle control group for both phases. A significant reduction in time, particularly in Phase 2, indicates analgesic activity.[16]

Chapter 4: Conclusion and Future Directions

The exploration of novel substituted indolamines remains a highly promising strategy in modern drug discovery. The scaffold's inherent versatility allows for the fine-tuning of pharmacological properties to address a multitude of biological targets with high affinity and selectivity. The successful progression of a novel indolamine from a chemical library to a clinical candidate depends on a logical, multi-faceted evaluation process. This process must rigorously connect in vitro target engagement and functional activity with in vivo pharmacodynamics and efficacy.

Future efforts will likely focus on developing multi-target indolamines, particularly for complex diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. Furthermore, as our understanding of disease biology deepens, new and previously unexplored targets for indolamines will undoubtedly emerge, ensuring that this "privileged scaffold" will continue to be a source of therapeutic innovation for years to come.

References

-

Guillou, C., et al. (1997). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. PubMed. Available at: [Link]

-

Wang, X., et al. (2013). Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands. PubMed. Available at: [Link]

-

Baviskar, A. T., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bentley, J. M., et al. (2002). Indoline derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Heitmann, K., et al. (2014). In vitro Measured Indoleamine 2, 3-dioxygenase Activity Correlates with Inflammation and Tryptophan Levels In vivo. International Neuropsychiatric Disease Journal. Available at: [Link]

-

Ciepiela, O., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC. Available at: [Link]

-

Asireddy, S. R., et al. (2018). Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available at: [Link]

-

Yang, F., et al. (2016). Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. MDPI. Available at: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC. Available at: [Link]

-

Ramirez-Calderon, M., et al. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PMC. Available at: [Link]

-

Nielsen, T. O., & Nelson, B. H. (2019). Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development. PubMed. Available at: [Link]

-

Stary, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC. Available at: [Link]

-

Di Mauro, G., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

-

Yue, E. W., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. Available at: [Link]

-

Archibald, J. L., et al. (1979). Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. PubMed. Available at: [Link]

-

Lessin, A. W., et al. (1967). The central stimulant properties of some substituted indolylalkylamines and β-carbolines and their activities as inhibitors of monoamine oxidase and the uptake of 5-hydroxytryptamine. PMC. Available at: [Link]

-

Various Authors. (n.d.). Indolamines – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Kumar, V., & Aggarwal, S. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed. Available at: [Link]

-

Leaw, B., et al. (2020). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Russell, M. G., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. Available at: [Link]

-

Li, Y., et al. (2013). Discovery of tryptanthrin derivatives as potent inhibitors of indoleamine 2,3-dioxygenase with therapeutic activity in Lewis lung cancer (LLC) tumor-bearing mice. PubMed. Available at: [Link]

-

Adams, S., et al. (2012). In vivo metabolism of tryptophan in meningiomas is mediated by indoleamine 2,3-dioxygenase 1. PMC. Available at: [Link]

-

Butt, N. A., & Baytas, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed. Available at: [Link]

-

Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC. Available at: [Link]

-

Open Access Pub. (n.d.). in Vivo Animal Models. In-vitro In-vivo In-silico Journal. Available at: [Link]

-

Catena-Dell'Osso, M., et al. (2023). Contextual Regulation of the Kynurenine Pathway and Its Relevance for Personalized Psychiatry. MDPI. Available at: [Link]

-

Corsi, F., et al. (2021). In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo metabolism of tryptophan in meningiomas is mediated by indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of tryptanthrin derivatives as potent inhibitors of indoleamine 2,3-dioxygenase with therapeutic activity in Lewis lung cancer (LLC) tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. openaccesspub.org [openaccesspub.org]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Characterization of 1-(3-methylbutyl)-1H-indol-5-amine Binding Affinity Using In Vitro Assay Methodologies

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(3-methylbutyl)-1H-indol-5-amine as a ligand in various binding assays. The indoleamine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] This guide details the principles and step-by-step protocols for two robust binding assay formats: a traditional Radioligand Binding Assay and a non-radioactive Fluorescence Polarization Assay. The causality behind experimental choices, assay validation, and data interpretation are explained to ensure scientific integrity and reproducibility.

Introduction: The Potential of this compound

The indole ring is a core component of numerous biologically active compounds, both natural and synthetic.[2][4] Its derivatives have shown efficacy in targeting a diverse range of biological pathways, making them valuable scaffolds in modern drug discovery.[2][3] this compound, a member of the indoleamine family, presents a promising scaffold for interacting with various protein targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways like Indoleamine 2,3-dioxygenase (IDO).[5][6]

The structural features of this compound, specifically the indole NH group, the aromatic ring system, and the flexible alkyl amine side chain, suggest potential interactions with target binding pockets through hydrogen bonding and hydrophobic interactions.[7] Understanding the binding affinity and kinetics of this ligand to its putative target is a critical first step in the drug discovery process, enabling target validation and lead optimization.[8] This application note provides detailed protocols for quantifying these interactions.

Choosing the Right Binding Assay

The selection of an appropriate binding assay format is crucial for obtaining accurate and reliable data.[9] The choice depends on several factors, including the nature of the target, the availability of reagents, throughput requirements, and the specific information desired (e.g., equilibrium binding vs. kinetics).

-

Radioligand Binding Assays: Considered the "gold standard" for their sensitivity and robustness, these assays use a radioactively labeled form of the ligand to quantify binding to a target.[10][11] They are particularly useful for membrane-bound receptors.[12]

-

Fluorescence Polarization (FP) Assays: A homogeneous, non-radioactive method that measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein.[13][14] FP assays are well-suited for high-throughput screening.

-

Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on binding kinetics (association and dissociation rates).[15][16][17] It is highly sensitive and can be used for a wide range of molecular interactions.[18]

This guide will focus on providing detailed protocols for Radioligand Binding and Fluorescence Polarization assays, as they represent both a traditional and a modern, high-throughput approach.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to displace a known radioligand from a target receptor (e.g., a GPCR) expressed in a cell membrane preparation.[10]

Rationale: This filtration-based assay physically separates receptor-bound radioligand from the unbound radioligand, allowing for accurate quantification of binding.[19] The use of a competitor (the unlabeled test compound) allows for the determination of its affinity for the receptor.

-

Target: Cell membrane homogenate expressing the receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target receptor.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[19]

-

Wash Buffer: Ice-cold Assay Buffer.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[19]

-

Filtration apparatus (e.g., a cell harvester).

-

Scintillation counter.

Caption: Radioligand Binding Assay Workflow.

-

Prepare Reagents:

-

Thaw the membrane preparation on ice and resuspend in the final assay binding buffer.[19] Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

-

Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, assay buffer, and radioligand.

-

Non-specific Binding (NSB): Add membrane preparation, a saturating concentration of the non-radioactive control ligand, and radioligand.

-

Competition Binding: Add membrane preparation, varying concentrations of this compound, and radioligand.

-

Ensure all wells have the same final volume.[19]

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[19] Gentle agitation may be required.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[20][21]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand.

-

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a method to determine the binding affinity of this compound by its ability to displace a fluorescently labeled tracer from a purified target protein in a homogeneous solution.[13][22]

Rationale: FP assays rely on the principle that a small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[14] Upon binding to a larger protein, the tumbling slows, and the polarization of the emitted light increases. A competing, non-fluorescent ligand will displace the tracer, causing a decrease in polarization.

-

Target: Purified protein of interest.

-

Tracer: A fluorescently labeled version of a known ligand for the target. The choice of fluorophore is critical (e.g., fluorescein, rhodamine).[13]

-

Test Compound: this compound.

-

Assay Buffer: A buffer that maintains protein stability and minimizes non-specific interactions (e.g., PBS or HEPES-based buffers).

-

Black, non-binding surface 384-well microplates. [23]

-

Fluorescence plate reader with polarization filters.

Caption: Fluorescence Polarization Assay Workflow.

-

Assay Optimization (Prior to the main experiment):

-

Tracer Concentration: Determine the optimal tracer concentration that gives a stable and robust fluorescence signal, well above background.[22]

-

Protein Titration: Titrate the purified protein against a fixed concentration of the tracer to determine the protein concentration that yields a sufficient assay window (a significant increase in polarization upon binding).[14]

-

-

Prepare Reagents:

-

Prepare a stock solution of this compound and perform serial dilutions in the assay buffer.

-

Prepare solutions of the target protein and the fluorescent tracer at 2x their final desired concentrations in the assay buffer.

-

-

Assay Setup (in a 384-well plate): [23]

-

Low Polarization Control (Tracer only): Add tracer solution and assay buffer.

-

High Polarization Control (Tracer + Protein): Add tracer solution, protein solution, and assay buffer.

-

Competition Wells: Add tracer solution, protein solution, and varying concentrations of this compound.

-

Ensure the final volume in all wells is consistent.

-

-

Incubation:

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature, protected from light, to reach equilibrium.[23]

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[23]

-

-

Plot Data: Plot the mP values against the log concentration of this compound.

-

Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve to obtain the IC50 value.

-

The Ki can be estimated from the IC50, but this requires knowledge of the tracer's Kd, which can be determined in a separate saturation binding experiment.

Assay Validation and Data Presentation

For any binding assay, rigorous validation is essential to ensure the results are accurate and reproducible.[9][24]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Example) |

| Specificity | The ability of the assay to detect only the specific binding interaction of interest. | Non-specific binding should be less than 20% of total binding. |

| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) < 15%. |

| Accuracy | The closeness of the determined value to the true value. | Determined by spiking samples with known concentrations of analyte. |

| Assay Window | The dynamic range of the assay signal. | For FP, a window of >70 mP is generally considered robust.[22] |

Example Data Summary:

The following table presents hypothetical binding data for this compound against two different hypothetical targets, determined by the protocols described above.

| Assay Type | Target | IC50 (nM) | Ki (nM) |

| Radioligand Binding | Receptor A | 150 | 75 |

| Fluorescence Polarization | Protein B | 450 | - |

Conclusion

The protocols detailed in this application note provide robust and reliable methods for characterizing the binding affinity of this compound. By carefully selecting the appropriate assay format and adhering to principles of scientific integrity and rigorous validation, researchers can obtain high-quality data to guide their drug discovery and development efforts. The versatility of the indole scaffold suggests that this compound could be a valuable tool for exploring a variety of biological targets.[1][3]

References

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available from: [Link]

-

Biacore SPR for small-molecule discovery. Cytiva. Available from: [Link]

-

Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]

-

Bioanalytical method validation guidelines for ligand binding assays. Slideshare. Available from: [Link]

-

Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. o2h discovery. Available from: [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available from: [Link]

-

Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Available from: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available from: [Link]

-

Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. Infinix Bio. Available from: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Infinix Bio. Available from: [Link]

-

Radioligand binding methods: practical guide and tips. Scite.ai. Available from: [Link]

-

Recommendations for Use and Fit-for-Purpose Validation of Biomarker Multiplex Ligand Binding Assays in Drug Development. PMC. Available from: [Link]

-

Radioligand Binding Assay. Springer Nature Experiments. Available from: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink. Available from: [Link]

-

Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available from: [Link]

-

Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

-

Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. ACS Publications. Available from: [Link]

-

Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

-

Visual Representation of the binding mode of indole-based analogs (A)... ResearchGate. Available from: [Link]

-

Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC. Available from: [Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications. PMC. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

-

Analyzing Kinetic Binding Data. NCBI Bookshelf. Available from: [Link]

-

Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. Available from: [Link]

-

Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. ACS Publications. Available from: [Link]

-

Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. NIH. Available from: [Link]

-

How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC. Available from: [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available from: [Link]

-

Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development. PubMed. Available from: [Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. Available from: [Link]

Sources

- 1. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. infinixbio.com [infinixbio.com]

- 9. swordbio.com [swordbio.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. scite.ai [scite.ai]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 18. o2hdiscovery.co [o2hdiscovery.co]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 23. rsc.org [rsc.org]

- 24. Bioanalytical method validation guidelines for ligand binding assays | PPTX [slideshare.net]

Troubleshooting & Optimization

Side product formation in the synthesis of N-alkylated indolamines

Technical Support Center: Synthesis of N-Alkylated Indolamines

Overview: The Indolamine Paradox

Welcome to the technical support hub for indole chemistry. The synthesis of N-alkylated indolamines presents a classic "ambident nucleophile" challenge. Whether you are targeting the Indole Ring Nitrogen (N1) or the Side-Chain Amine (N-tail) , the indole core is electronically biased to frustrate your selectivity.

This guide is divided into two operational modules based on your target site. Select the module relevant to your synthesis.

Module 1: Ring N-Alkylation (N1-Functionalization)

Target: Attaching an alkyl group to the indole nitrogen (position 1).[1] Primary Failure Mode: C3-Alkylation (formation of indolenines) or C2/C3 mixtures.[1]

The Mechanistic Root Cause

The indole anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory:

-

N1 (Hard Nucleophile): Favored by ionic bonding, high charge density, and "hard" electrophiles.

-

C3 (Soft Nucleophile): The HOMO of the indole is highest at C3. Covalent/orbital control favors reaction here.

Troubleshooting Q&A

Q1: Why is my reaction yielding significant C3-alkylated byproducts? Diagnostic: You are likely operating under conditions that favor orbital control (covalent character) over charge control (ionic character).[1]

-

The Fix: You must tighten the ion pair.

-

Base: Switch to NaH or KH . The Sodium/Potassium cation forms a more ionic bond with the indole nitrogen than Lithium or Magnesium (which coordinate tightly to C3, blocking N1).

-

Solvent: Move to polar aprotic solvents like DMF or DMSO . These solvate the cation (

), leaving the Indolyl anion "naked" and highly reactive at the hard N1 center. -

Counter-Intuitive Tip: Avoid THF if selectivity is poor. THF coordinates cations less effectively than DMF, leading to tighter ion pairing that may favor C-alkylation.[1]

-

Q2: I am seeing dimerization (Bis-indoles). What happened? Diagnostic: Acid-catalyzed dimerization.

-

Cause: If you used an alkyl halide that liberates acid (HX) and your base was insufficient or consumed, the resulting protons catalyze the attack of one indole molecule (at C3) onto the C2 of another.

-

The Fix: Ensure a strict stoichiometric excess of base (1.1–1.2 eq).

Q3: Can I avoid using NaH? It’s too dangerous for my scale. Diagnostic: Need for milder conditions.

-

The Fix: Use Phase Transfer Catalysis (PTC) .[2][3]

-

System: 50% aq. NaOH / Toluene with

(catalyst).[1] -

Why: The quaternary ammonium salt extracts the indole anion into the organic phase as a loose ion pair (

), which is highly selective for N-alkylation due to steric bulk blocking C3 attack.

-

Visualization: N1 vs. C3 Selectivity Pathways

Caption: Decision tree for maximizing N1-selectivity based on solvent/base influence on ion pairing.

Module 2: Side-Chain Amine Alkylation (Tryptamines)

Target: Methylating/Alkylating the primary amine tail (e.g., Tryptamine

The "Over-Alkylation" Trap

Direct alkylation (e.g., MeI + Amine) is kinetically difficult to stop at the secondary or tertiary amine stage because the product is often more nucleophilic than the starting material.

Troubleshooting Q&A

Q1: I found a "mystery impurity" at [M+14] or [M+15] mass units. What is it? Diagnostic: You have formed a Quaternary Ammonium Salt .[4]

-

Context: In the synthesis of N,N-dimethyltryptamines, it is common to accidentally push to the trimethylammonium salt (e.g., Tryptamine

NMT -

The Fix: Switch from direct alkylation (

) to Reductive Amination .

Q2: My product cyclized into a tricyclic system (Beta-Carboline). Diagnostic: Unwanted Pictet-Spengler Reaction .

-

Cause: The iminium ion formed during reductive amination is a potent electrophile. If the indole C2 position is nucleophilic enough (and conditions are acidic), the ring will close.

-

The Fix:

-

Avoid protic acids. Use NaBH(OAc)3 in DCE/DCM (mildly acidic but usually safe) rather than NaBH3CN + Acetic Acid.

-

Keep temperatures low (

to RT). High heat promotes cyclization.

-

Q3: CRITICAL WARNING: "I used DCM for extraction and now my purity is gone." Diagnostic: Halogenated Solvent Reaction.

-

The Science: N,N-dialkyltryptamines (like DMT) are nucleophilic enough to react with Dichloromethane (DCM) or Dichloroethane (DCE) over time, forming N-chloromethyl quaternary ammonium salts .[1][4]

-

The Fix: NEVER store tertiary indolamines in halogenated solvents for extended periods. Use Ethyl Acetate or TBME for workups/storage [1, 3].

Visualization: Tryptamine Impurity Pathways

Caption: Divergent pathways in tryptamine synthesis showing critical failure modes (Red).[1]

Module 3: Validated Protocols

Protocol A: Clean N1-Methylation of Indole

Designed to minimize C3-alkylation.[1]

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Solvation: Dissolve Indole (1.0 eq) in anhydrous DMF (0.2 M). Do not use THF.

-

Deprotonation: Cool to

. Add NaH (60% dispersion, 1.2 eq) portion-wise.-

Checkpoint: Wait for

evolution to cease (approx. 30 min). The solution should turn yellow/brown.

-

-

Alkylation: Add Methyl Iodide (1.1 eq) dropwise at

. -

Reaction: Allow to warm to RT. Stir 2 hours.

-

Quench: Pour into ice water. Precipitate is usually pure N-methyl indole.[1]

-

Data Check: NMR should show N-Me singlet

ppm.[1] If C-Me is present, it will appear as a doublet/singlet

Protocol B: Reductive Amination (Tryptamine DMT)

Designed to prevent quaternary salt formation and Beta-carbolines.[1]

-

Reagents: Tryptamine (1.0 eq), 37% aq. Formaldehyde (2.2 eq), NaBH(OAc)3 (3.0 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). Note: DCE is faster but risks solvent reaction if left too long; MeOH is safer for storage.

-

Procedure:

-

Mix Tryptamine and Formaldehyde in solvent at

for 15 mins (Imine formation). -

Add NaBH(OAc)3 portion-wise.

-

Stir at RT for 2 hours.

-

-

Workup (Crucial):

-

Basify with 1M NaOH to pH 12.

-

Extract immediately with Ethyl Acetate (Avoid DCM to prevent quat salts).

-

Wash with brine, dry over

.

-

Summary of Key Impurities (Data Table)

| Impurity Type | Origin | Detection (MS/NMR) | Prevention Strategy |

| Indolenine (C3-alkyl) | Soft electrophile attack at C3 | NMR: Loss of C3 proton; | Use NaH/DMF (Hard conditions). |

| Quaternary Salt | Over-alkylation or DCM reaction | MS: [M+15] or [M+14]; Soluble in water. | Control stoichiometry; Avoid DCM storage. |

| Beta-Carboline | Pictet-Spengler Cyclization | NMR: New rigid tricyclic core; Loss of indole C2-H. | Avoid strong acids; Keep temp low.[1] |

| Cyanide Adduct | NaBH3CN side reaction | MS: [M+26] (+CN mass). | Use NaBH(OAc)3 instead of Cyanoborohydride. |

References

-

Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis. Link

-

Sundberg, R. J. (1996). The Chemistry of Indoles.[6][8][9][12] Academic Press. (Foundational text on N1 vs C3 selectivity).

-

Jensen, N., et al. (2020). Halogenated solvent interactions with N,N-dimethyltryptamine: Formation of quaternary ammonium salts.[1][4] ResearchGate.[4] Link

-

ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide.Link

-

BenchChem. (2025).[12] Protocol for N-Alkylation of 7-Fluoro-1H-indole.[1][12]Link[1]

Sources

- 1. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Addressing matrix effects in LC-MS analysis of 1-(3-methylbutyl)-1H-indol-5-amine

Welcome to the Technical Support Center for High-Sensitivity LC-MS Applications. Ticket ID: #IND-5AM-ME-001 Subject: Troubleshooting Ion Suppression in 1-(3-methylbutyl)-1H-indol-5-amine Analysis Status: Open / Resolution Provided

Executive Summary: The "Lipophilic Amine" Trap

You are likely observing significant signal variability or loss of sensitivity for This compound . This is a classic manifestation of matrix effects, specifically ion suppression.[1]

The Chemical Root Cause: Your analyte possesses two distinct features that create a "perfect storm" for matrix effects:

-

High Lipophilicity (LogP ~3.5–4.0): The isopentyl chain at Position 1 makes the molecule highly hydrophobic. In Reversed-Phase LC (RPLC), it elutes late in the gradient—exactly where endogenous phospholipids (PLs) from plasma or tissue elute.

-